(S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine
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Overview
Description
(S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine is a chiral compound that features a morpholine ring substituted with a phenyl group and an o-tolylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Attachment of the o-Tolylsulfanyl Group: The o-tolylsulfanyl group can be attached through a nucleophilic substitution reaction using o-tolylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation with a palladium catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, nucleophiles.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Cyclohexyl derivative.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine involves its interaction with specific molecular targets. The phenyl and o-tolylsulfanyl groups can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-Phenyl-methyl)-morpholine
- (S)-2-((S)-Phenyl-o-tolylsulfanyl)-pyrrolidine
- (S)-2-((S)-Phenyl-o-tolylsulfanyl)-piperidine
Uniqueness
(S)-2-((S)-Phenyl-o-tolylsulfanyl-methyl)-morpholine is unique due to the presence of both the phenyl and o-tolylsulfanyl groups, which provide distinct steric and electronic properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in research and development.
Properties
CAS No. |
668470-70-0 |
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Molecular Formula |
C18H21NOS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(2S)-2-[(S)-(2-methylphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NOS/c1-14-7-5-6-10-17(14)21-18(15-8-3-2-4-9-15)16-13-19-11-12-20-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m0/s1 |
InChI Key |
YLQFFYJKBKUKLF-WMZOPIPTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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